1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide
Description
BenchChem offers high-quality 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-14-8-15(2)27(25-14)20-9-19(23-13-24-20)26-11-17(12-26)21(28)22-10-16-6-4-5-7-18(16)29-3/h4-9,13,17H,10-12H2,1-3H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPALRLYWAPARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological targets, and therapeutic implications based on available research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the fields of oncology and neurology. Key findings from various studies are summarized below.
1. Anticancer Activity
Research indicates that derivatives of pyrazole and pyrimidine compounds, including this one, show significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to inhibit the mTORC1 signaling pathway, which is crucial for cell growth and proliferation. This inhibition leads to increased autophagy, a cellular process that can suppress tumor growth under certain conditions .
- Case Studies : In vitro studies demonstrated that the compound reduced cell viability in pancreatic cancer cells (MIA PaCa-2), with submicromolar concentrations leading to significant antiproliferative effects .
2. Neurological Implications
The compound has been evaluated for its interaction with adenosine receptors, which play a critical role in neurological functions.
- Binding Affinity : It has shown high affinity for the A2A adenosine receptor with a Ki value of 2.10 nM, indicating strong potential as a neuroprotective agent . This receptor is implicated in various neurodegenerative diseases.
3. Other Biological Targets
The compound may also interact with other targets:
- Potassium Channels : It has been reported to inhibit potassium voltage-gated channel subfamily H member 2 (hERG), which is essential for cardiac function. The IC50 for this inhibition was found to be 650 nM .
Data Summary Table
| Biological Activity | Target | Measurement Type | Value |
|---|---|---|---|
| Antiproliferative | mTORC1 | IC50 | Submicromolar |
| Adenosine Receptor A2A | Binding Affinity | Ki | 2.10 nM |
| Potassium Channel (hERG) | Inhibition | IC50 | 650 nM |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and pyrazole rings have been shown to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Research shows that similar azetidine derivatives can exhibit activity against various bacterial strains, including resistant strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Neuroprotective Effects
There is emerging evidence suggesting that compounds related to this azetidine derivative may offer neuroprotective benefits. Studies indicate that such compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease.
Case Study 1: Anticancer Efficacy
A study published in Pharmaceuticals investigated the anticancer effects of pyrimidine derivatives similar to the target compound. The researchers synthesized a series of analogs and evaluated their cytotoxicity against several cancer cell lines, including breast and lung cancer cells. Results demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria using the disc diffusion method. Several compounds showed significant zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli. This suggests that modifications to the azetidine core could enhance antimicrobial efficacy.
Q & A
Q. What synthetic routes are effective for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves coupling pyrimidine-pyrazole intermediates with azetidine-carboxamide moieties. A representative approach (adapted from pyrazole-pyrimidine syntheses) uses palladium-catalyzed cross-coupling or nucleophilic substitution. For example, describes a similar reaction using cesium carbonate and copper(I) bromide in DMSO at 35°C for 48 hours, achieving a 17.9% yield. Optimization strategies:
Q. Which analytical techniques validate structural integrity and purity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent connectivity (e.g., pyrazole methyl groups at δ 2.24–2.37 ppm, aromatic protons at δ 7.20–8.01 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ or [M]+ ions) with <2 ppm error .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .
- Melting Point : Consistency with literature values (e.g., 104–107°C for analogous compounds) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .
- Solubility : Dissolve in DMSO for biological assays (ensure aliquots to avoid freeze-thaw cycles).
- Handling : Use gloves and protective equipment; avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Methodological Answer : Cross-validate using:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to resolve overlapping signals (e.g., distinguishing pyrimidine vs. pyrazole protons) .
- X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles (if crystalline derivatives are obtainable) .
- Isotopic Labeling : Trace unexpected peaks (e.g., residual solvents or byproducts) .
Q. What computational strategies predict biological targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs, leveraging the pyrimidine core’s affinity for ATP-binding pockets. highlights similar azetidine-carboxamide ligands targeting enzymatic sites .
- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
- SAR Analysis : Modify substituents (e.g., 2-methoxybenzyl vs. 4-fluorobenzyl) to correlate structural changes with activity .
Q. Which in vitro/in vivo models evaluate pharmacokinetics and therapeutic potential?
- Methodological Answer :
- In Vitro :
- CYP450 Assays : Assess metabolic stability using human liver microsomes .
- Permeability : Caco-2 cell monolayers to predict oral bioavailability.
- In Vivo :
- Rodent Models : Dose-dependent efficacy studies in xenograft models (e.g., cancer) or inflammatory assays (e.g., LPS-induced cytokine release).
- PK/PD Modeling : Monitor plasma half-life (t½) and tissue distribution via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
